N-(1,1-Dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-2-furamide N-(1,1-Dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-2-furamide
Brand Name: Vulcanchem
CAS No.: 620563-17-9
VCID: VC0385030
InChI: InChI=1S/C18H21NO4S/c1-2-14-5-7-15(8-6-14)12-19(16-9-11-24(21,22)13-16)18(20)17-4-3-10-23-17/h3-8,10,16H,2,9,11-13H2,1H3
SMILES: CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CO3
Molecular Formula: C18H21NO4S
Molecular Weight: 347.4g/mol

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-2-furamide

CAS No.: 620563-17-9

Main Products

VCID: VC0385030

Molecular Formula: C18H21NO4S

Molecular Weight: 347.4g/mol

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-2-furamide - 620563-17-9

CAS No. 620563-17-9
Product Name N-(1,1-Dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-2-furamide
Molecular Formula C18H21NO4S
Molecular Weight 347.4g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]furan-2-carboxamide
Standard InChI InChI=1S/C18H21NO4S/c1-2-14-5-7-15(8-6-14)12-19(16-9-11-24(21,22)13-16)18(20)17-4-3-10-23-17/h3-8,10,16H,2,9,11-13H2,1H3
Standard InChIKey RPRAVGGJCZKCHT-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CO3
Canonical SMILES CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CO3
PubChem Compound 4265203
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator